Adriamycin-ferric ion

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

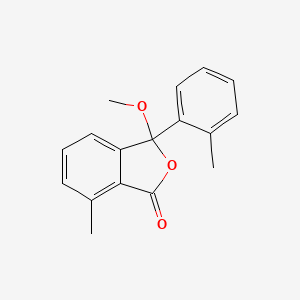

Adriamycin-ferric ion complex, also known as ferric adriamycin, is a coordination compound formed by the interaction of ferric ions (Fe³⁺) with adriamycin, an anthracycline antibiotic. Adriamycin is widely used in cancer chemotherapy due to its potent antitumor activity. The formation of the this compound complex can influence the drug’s pharmacokinetics and pharmacodynamics, potentially altering its therapeutic efficacy and toxicity profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The adriamycin-ferric ion complex is typically prepared by mixing adriamycin with ferric chloride in aqueous solution. The reaction is carried out at room temperature, and the pH of the solution is adjusted to between 6.0 and 7.0 using sodium hydroxide. The molar ratio of ferric chloride to adriamycin can vary, but common ratios include 1:1 and 3:1 .

Industrial Production Methods: In industrial settings, the preparation of the this compound complex involves large-scale mixing of adriamycin and ferric chloride solutions. The mixture is then subjected to ultrafiltration and centrifugation to remove any unreacted components and to isolate the complex. The final product is lyophilized and reconstituted in water for use in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: The adriamycin-ferric ion complex undergoes various chemical reactions, including:

Oxidation: The ferric ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS).

Reduction: The complex can be reduced to form ferrous ion (Fe²⁺) and adriamycin.

Substitution: Ligands in the complex can be substituted by other molecules, altering the complex’s structure and properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or molecular oxygen can act as oxidizing agents.

Reduction: Reducing agents such as ascorbic acid or sodium borohydride can be used.

Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to displace adriamycin from the complex.

Major Products Formed:

Oxidation: Reactive oxygen species and oxidized adriamycin.

Reduction: Ferrous ion and reduced adriamycin.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

The adriamycin-ferric ion complex has several scientific research applications, including:

Chemistry: Studying the coordination chemistry and redox behavior of metal-drug complexes.

Biology: Investigating the interactions of metal-drug complexes with biological macromolecules such as DNA and proteins.

Medicine: Exploring the potential of metal-drug complexes in cancer therapy, particularly in enhancing the efficacy and reducing the toxicity of chemotherapeutic agents.

Industry: Developing new pharmaceutical formulations and drug delivery systems that utilize metal-drug complexes for controlled release and targeted therapy

Mechanism of Action

The adriamycin-ferric ion complex exerts its effects through several mechanisms:

Intercalation into DNA: Adriamycin intercalates into the DNA double helix, disrupting DNA replication and transcription.

Generation of Reactive Oxygen Species: The ferric ion can undergo redox cycling, producing reactive oxygen species that cause oxidative damage to cellular components.

Inhibition of Topoisomerase II: Adriamycin stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of DNA strands and leading to DNA breaks.

Membrane Damage: The complex can interact with cell membranes, causing lipid peroxidation and membrane disruption.

Comparison with Similar Compounds

Daunorubicin-Ferric Ion Complex: Similar to adriamycin, daunorubicin forms a complex with ferric ions, exhibiting comparable antitumor activity and mechanisms of action.

Epirubicin-Ferric Ion Complex: Epirubicin, an epimer of adriamycin, also forms a complex with ferric ions, with similar therapeutic applications but potentially different toxicity profiles.

Pirarubicin-Ferric Ion Complex: Pirarubicin, a derivative of adriamycin, forms a ferric ion complex with distinct pharmacokinetic properties.

Uniqueness of Adriamycin-Ferric Ion Complex: The this compound complex is unique due to its specific redox behavior and the ability to generate reactive oxygen species, which contribute to its potent antitumor activity. Additionally, the complex’s interactions with DNA and topoisomerase II are critical for its cytotoxic effects .

Properties

CAS No. |

91947-52-3 |

|---|---|

Molecular Formula |

C81H84FeN3O33 |

Molecular Weight |

1683.4 g/mol |

IUPAC Name |

1-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-3,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-olate;iron(3+) |

InChI |

InChI=1S/3C27H29NO11.Fe/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3*3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;/q;;;+3/p-3 |

InChI Key |

FLOVFBJAXRDQGS-UHFFFAOYSA-K |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3[O-])C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3[O-])C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3[O-])C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)

![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)